molecular formula C18H28N2O6 B583086 Boc-L-cyclohexylalanine hydroxysuccinimide ester CAS No. 143118-52-9

Boc-L-cyclohexylalanine hydroxysuccinimide ester

Cat. No.: B583086
CAS No.: 143118-52-9
M. Wt: 368.43
InChI Key: PMWRHLDHQHKTNM-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-L-cyclohexylalanine hydroxysuccinimide ester is a chemical compound with the molecular formula C18H28N2O6. It is widely used in peptide synthesis, particularly for the protection of amino groups during the synthesis process. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-cyclohexylalanine hydroxysuccinimide ester typically involves the reaction of Boc-L-cyclohexylalanine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or dimethylformamide under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Boc-L-cyclohexylalanine hydroxysuccinimide ester primarily undergoes substitution reactions, where the hydroxysuccinimide ester group is replaced by other nucleophiles. This compound can also participate in coupling reactions, forming peptide bonds with amino acids or peptides .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions are typically peptides or modified amino acids, depending on the specific reagents and conditions used .

Scientific Research Applications

Boc-L-cyclohexylalanine hydroxysuccinimide ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-L-cyclohexylalanine hydroxysuccinimide ester involves the activation of the carboxyl group of Boc-L-cyclohexylalanine, facilitating its reaction with nucleophiles such as amines. This activation is achieved through the formation of a reactive ester intermediate, which readily undergoes nucleophilic substitution to form peptide bonds or other derivatives .

Comparison with Similar Compounds

  • Boc-L-alanine hydroxysuccinimide ester
  • Boc-L-phenylalanine hydroxysuccinimide ester
  • Boc-L-valine hydroxysuccinimide ester

Comparison: Boc-L-cyclohexylalanine hydroxysuccinimide ester is unique due to the presence of the cyclohexyl group, which imparts increased hydrophobicity and steric bulk compared to other similar compounds. This can influence the reactivity and selectivity of the compound in peptide synthesis, making it particularly useful for specific applications where these properties are advantageous .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O6/c1-18(2,3)25-17(24)19-13(11-12-7-5-4-6-8-12)16(23)26-20-14(21)9-10-15(20)22/h12-13H,4-11H2,1-3H3,(H,19,24)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMWRHLDHQHKTNM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1CCCCC1)C(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.